![molecular formula C19H28N6O B5539927 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions. For example, the synthesis of pyrazole-5-carboxylates involves 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, offering excellent regioselectivity and good yields (Gioiello et al., 2009). Similarly, cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes are used to synthesize related pyrimidinone derivatives (Sharma & Mahajan, 1997).

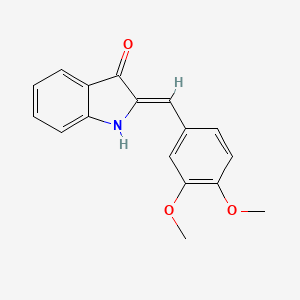

Molecular Structure Analysis

The molecular structure of compounds in this class is often complex and unique. X-ray crystallographic analysis provides insights into their molecular recognition and crystal engineering, as seen in related compounds (Avasthi et al., 2001).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions. For instance, the reactions of ethyl 2-diazo-4,4,4-trifluoroacetoacetate with N,N-diethylamino-prop-1-yne lead to unexpected pyrazoles, illustrating the intricate nature of their chemical behavior (Guillaume et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and crystalline structure, can be determined through various analytical methods. The crystal structure often reveals important information about the stacking and interactions within the molecule, as demonstrated in studies of related compounds (Avasthi et al., 1998).

Chemical Properties Analysis

These compounds typically exhibit unique chemical properties, such as reactivity with various reagents and stability under different conditions. Studies like those on the synthesis and cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes provide insights into the chemical properties of related compounds (Sharma & Mahajan, 1998).

Wissenschaftliche Forschungsanwendungen

Self-Assembly and Supramolecular Structures

Self-assembly of Pentaphenol Adducts : Research on pentaphenol adducts with diaza compounds, including pyrazine and 1,4-diazepane derivatives, showcases the formation of complex 3D networks and ladder-type supramolecular structures. These structures are stabilized through hydrogen bonding and π···π stacking interactions, indicating potential for development of novel molecular architectures (Jayaraman, Balasubramaniam, & Valiyaveettil, 2006).

Chemical Reactions and Synthesis

Ring Expansion in Coumarin Derivatives : Studies on coumarin derivatives interacting with diazo compounds have elucidated mechanisms for ring expansion, leading to the synthesis of various cyclic and acyclic products. This highlights the versatility of diazo chemistry in accessing new molecular frameworks, relevant to the structural manipulation of complex organic compounds (Dean & Park, 1976).

Heterocyclic Chemistry

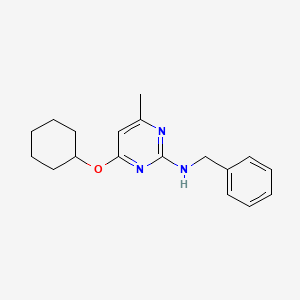

Heterocyclic Groups in 1,4-Benzodiazepine System : The fusion of heterocyclic groups such as pyrazoles and pyrimidines with diazepam demonstrates the utility of incorporating diverse heterocycles into a common framework. This approach is fundamental in diversifying the chemical space for pharmaceuticals and materials science (Berghot, 1992).

Catalysis and Organic Transformations

Ionic Liquid in Synthesis : The preparation of DABCO-based ionic liquids for catalyzing the synthesis of biologically active compounds underscores the importance of novel catalysts in organic synthesis. This research points towards the efficiency and green chemistry aspects of ionic liquids in facilitating chemical transformations (Shirini, Nikoo Langarudi, & Daneshvar, 2017).

Eigenschaften

IUPAC Name |

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O/c1-4-25-17(14-16(22-25)13-15(2)3)18(26)23-9-6-10-24(12-11-23)19-20-7-5-8-21-19/h5,7-8,14-15H,4,6,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZGINLKSZSMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)